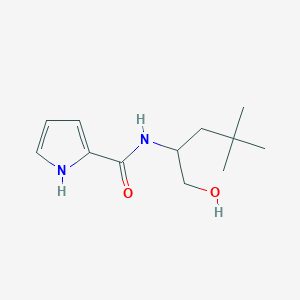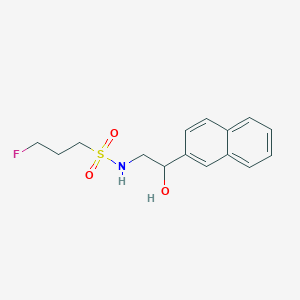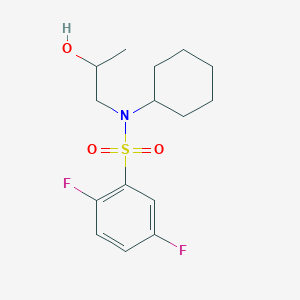
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol, also known as BFPsP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPsP is a sulfonyl-containing pyrrolidine derivative that exhibits a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol is complex and varies depending on the target enzyme or biological system. In general, this compound acts as an inhibitor of various enzymes by binding to the active site and blocking the catalytic activity of the enzyme. Additionally, this compound has been shown to exhibit cytotoxic activity against cancer cells, possibly by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target enzyme or biological system. In general, this compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, this compound has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol in lab experiments is its high potency and selectivity against various enzymes. Additionally, the synthesis method for this compound is relatively simple, and the yield of the reaction is high, making it an attractive option for large-scale synthesis. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol. One direction is the development of new anticancer drugs based on this compound. The cytotoxic activity of this compound against various cancer cell lines makes it a promising candidate for the development of new anticancer drugs.
Another direction is the study of the mechanism of action of this compound against various enzymes. The unique properties of this compound, such as its sulfonyl-containing pyrrolidine moiety, make it an attractive tool compound for the study of enzyme catalysis.
Finally, the use of this compound as a building block for the synthesis of functional materials is an exciting direction for future research. The unique properties of this compound make it an attractive building block for the synthesis of functional materials with specific properties, such as catalytic activity or gas adsorption.
Méthodes De Synthèse
The synthesis of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol involves the reaction of 5-bromo-2-fluorobenzene sulfonyl chloride with pyrrolidine-3-ol in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. The synthesis method is relatively simple, and the yield of the reaction is high, making it an attractive option for large-scale synthesis.
Applications De Recherche Scientifique
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, this compound has been shown to exhibit anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
In chemical biology, this compound has been used as a tool compound to study the mechanism of action of various enzymes. For example, this compound has been used to study the mechanism of action of carbonic anhydrase, providing valuable insights into the catalytic mechanism of this enzyme.
In materials science, this compound has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and covalent organic frameworks. The unique properties of this compound, such as its sulfonyl-containing pyrrolidine moiety, make it an attractive building block for the synthesis of functional materials with specific properties.
Propriétés
IUPAC Name |
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c11-7-1-2-9(12)10(5-7)17(15,16)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRGJLJEBMCZAC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)S(=O)(=O)C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6641612.png)
![1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B6641615.png)
![[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6641628.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]amino]acetamide](/img/structure/B6641655.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)
![N-(furan-2-ylmethyl)-2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-N-methylacetamide](/img/structure/B6641665.png)
![[(2R)-1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641675.png)

![4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile](/img/structure/B6641686.png)
